molecular formula C16H13NO2 B11863291 3-Benzylquinoline-2,4-diol

3-Benzylquinoline-2,4-diol

Cat. No.: B11863291
M. Wt: 251.28 g/mol
InChI Key: NVGZWGUUHGGGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry Research

The quinoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its profound importance. researchgate.netsapub.orgresearchgate.net The utility of quinoline derivatives spans numerous therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antimalarial applications. sapub.orgresearchgate.netnih.gov This wide spectrum of biological activity has made the synthesis and functionalization of the quinoline nucleus a highly attractive and intensely studied area for synthetic organic chemists. researchgate.netresearchgate.net The structural rigidity and the ability to be substituted at various positions allow for the fine-tuning of its electronic and steric properties, making it a privileged scaffold in drug discovery. nih.gov

Academic Relevance of Diol Moieties in Organic Synthesis and Medicinal Chemistry

Diol moieties, characterized by the presence of two hydroxyl (-OH) groups, are fundamental functional groups in organic chemistry. They serve as versatile synthetic intermediates, capable of undergoing a wide range of transformations to introduce further complexity into a molecule. researchgate.net Diols are prevalent in numerous biologically active natural products and are key building blocks in the synthesis of pharmaceuticals. researchgate.net The stereochemical arrangement of the two hydroxyl groups in a diol can significantly influence the biological activity and physical properties of a molecule. In medicinal chemistry, diols can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, which is a crucial aspect of molecular recognition and drug efficacy.

Positioning of 3-Benzylquinoline-2,4-diol within Quinoline and Diol Research Paradigms

This compound integrates the key features of both the quinoline scaffold and a diol functionality, positioning it as a compound of significant interest. The core structure is a quinoline-2,4-dione, which exists in tautomeric equilibrium with the diol form. This tautomerism between the 4-hydroxy-2(1H)-quinolone and the 2,4-dihydroxyquinoline forms is a key characteristic of this heterocyclic system. researchgate.net

The substitution at the C-3 position with a benzyl (B1604629) group adds another layer of chemical and potential biological significance. The synthesis of such C-3 alkylated quinoline diols can be achieved through methods like a one-pot Knoevenagel condensation-reduction reaction, starting from a substituted 2,4-quinoline diol and an appropriate aldehyde (in this case, benzaldehyde). researchgate.netacs.org

While research on this compound itself is not extensively documented in dedicated studies, the biological activities of closely related analogs provide a strong indication of its potential. For instance, a series of 3,3-dibenzyl-4-hydroxy-3,4-dihydro-1H-quinolin-2-ones, which share a very similar structural framework, have been synthesized and shown to possess antibacterial activity. nih.gov This suggests that the 3-benzyl-quinoline-2,4-diol scaffold is a promising template for the development of new antimicrobial agents. Furthermore, various 2-phenyl-3-hydroxy-4(1H)-quinolinones have been investigated as inhibitors of enzymes like topoisomerase and for their anticancer properties. nih.gov

The combination of the proven biological relevance of the quinoline-2,4-dione core and the strategic placement of a benzyl group at the 3-position makes this compound a compelling molecule for further investigation in medicinal chemistry and drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number15000-41-6
Molecular FormulaC₁₆H₁₃NO₂
Molecular Weight251.28 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-benzyl-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C16H13NO2/c18-15-12-8-4-5-9-14(12)17-16(19)13(15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19)

InChI Key

NVGZWGUUHGGGEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Benzylquinoline 2,4 Diol and Its Precursors

Retrosynthetic Analysis for 3-Benzylquinoline-2,4-diol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered: the carbon-carbon bond connecting the benzyl (B1604629) group to the quinoline (B57606) nucleus and the bonds forming the heterocyclic ring of the quinoline scaffold.

Disconnection 1: The C3-Benzyl Bond

The most straightforward disconnection is the bond at the C3 position between the quinoline core and the benzylic carbon. This suggests a synthetic strategy where a pre-formed quinoline-2,4-diol nucleus is functionalized with a benzyl group. This could be achieved through several forward-synthetic operations, such as:

Cross-coupling reactions: Coupling a 3-halo-quinoline-2,4-diol derivative with a suitable benzyl organometallic reagent (e.g., benzylboronic acid in a Suzuki coupling).

Electrophilic substitution: A Friedel-Crafts type benzylation of the electron-rich quinoline-2,4-diol ring, although this may present challenges in regioselectivity.

Nucleophilic attack: Reaction of a nucleophilic benzyl species (e.g., benzyl Grignard reagent) with a quinoline-2,4-diol derivative that has been rendered electrophilic at the C3 position.

Disconnection 2: The Quinoline Scaffold

A more fundamental disconnection involves breaking the bonds of the quinoline ring itself. This approach builds the substituted quinoline from acyclic or simpler cyclic precursors, incorporating the benzyl moiety at an early stage. Classical quinoline syntheses provide the blueprint for this strategy. For instance, the Conrad-Limpach or Gould-Jacobs reactions, which involve the condensation of an aniline (B41778) with a β-dicarbonyl compound, could be adapted. rsc.org In this scenario, the starting β-dicarbonyl compound would already contain the benzyl substituent, leading directly to the desired 3-substituted quinoline-2,4-diol upon cyclization. This can be envisioned as a reaction between an aniline and a substituted malonic ester, such as diethyl 2-benzylmalonate.

Classical and Modern Approaches for Quinoline-2,4-diol Scaffold Construction

The quinoline-2,4-diol core, which exists in tautomeric equilibrium with 4-hydroxyquinolin-2(1H)-one, is a privileged scaffold in medicinal chemistry. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of classical and modern methods. nih.gov

Classical methods for quinoline synthesis, many of which were developed over a century ago, remain relevant for their simplicity and scalability. rsc.org Modern approaches often leverage transition-metal catalysis to offer milder reaction conditions, greater functional group tolerance, and novel pathways for substitution. rsc.orgrsc.org

Method Reactants Description Reference
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateA series of reactions involving condensation and thermal cyclization to produce 4-hydroxyquinoline (B1666331) derivatives. rsc.org rsc.org
Conrad-Limpach-Knorr Synthesis Aniline, β-ketoesterCondensation followed by thermal cyclization. The reaction conditions can be tuned to favor the formation of either quinolin-4-one or quinolin-2-one isomers. rsc.org
Metal-Free One-Pot Protocol Aryl amines, AcetylenedicarboxylatesAn efficient method using molecular iodine as a catalyst to construct quinoline-2,4-dicarboxylate scaffolds, which can be further modified. rsc.org rsc.org
Dehydrogenative Cyclization 2-Aminobenzyl alcohol, KetonesA copper-catalyzed method that provides an alternative to classical condensations starting from more stable precursors. researchgate.net researchgate.net

Synthesis of Key Quinoline-2,4-diol Intermediates (e.g., 3-Nitroquinoline-2,4-diol)

To facilitate the introduction of the benzyl group at the C3 position, it is often necessary to first synthesize a quinoline-2,4-diol intermediate with a functional group at that position. 3-Nitroquinoline-2,4-diol (CAS No. 15151-57-2) is a valuable such intermediate. cookechem.combldpharm.com The electron-withdrawing nitro group activates the C3 position and can be transformed into other functional groups.

The synthesis of 3-nitroquinoline-2,4-diol is typically achieved through the direct nitration of the parent quinoline-2,4-diol scaffold. This electrophilic aromatic substitution is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The resulting 3-nitro derivative can then serve as a precursor for further functionalization. For example, the nitro group can be reduced to an amine, which can then be converted into a diazonium salt and subjected to various transformations, or it can be used in 1,3-dipolar cycloaddition reactions. researchgate.net

Regioselective Functionalization of the Quinoline Nucleus

Achieving regioselectivity—the control over the position of chemical modification—is a central challenge in the synthesis of substituted quinolines. nih.gov For the synthesis of this compound, functionalization must be directed specifically to the C3 position.

Modern synthetic chemistry has developed powerful tools for the regioselective functionalization of heterocycles. rsc.org

Directed Metalation: The use of directing groups can guide a metal catalyst or organometallic reagent to a specific C-H bond. Subsequent reaction with an electrophile installs a substituent at the desired position.

Halogen/Metal Exchange: Starting with polyhalogenated quinolines, sequential halogen/metal exchange reactions can be performed with high regioselectivity by carefully choosing the organometallic reagent and reaction temperature. acs.org For example, 2,4-dibromoquinoline (B189380) can be selectively magnesiated at the C4 position, followed by functionalization, and then a subsequent magnesiation can be directed to the C3 or C2 position. acs.org

C-H Activation: Transition metal-catalyzed C-H activation is an increasingly important strategy that allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often with high regioselectivity dictated by the catalyst and directing groups. nih.gov

Introduction of the Benzyl Moiety

The final key step in the synthesis is the introduction of the benzyl group onto the C3 position of the quinoline-2,4-diol scaffold. A variety of benzylation strategies can be employed, ranging from classical organometallic reactions to modern photocatalytic methods.

Benzylation Strategies in Quinoline Synthesis

The choice of benzylation strategy depends on the nature of the quinoline precursor and the desired reaction conditions.

Strategy Description Example Reaction Reference
Cross-Coupling Reactions Palladium- or nickel-catalyzed coupling of a 3-haloquinoline derivative with a benzyl organometallic reagent.3-Bromoquinoline-2,4-diol + Benzylboronic acid -> this compound organic-chemistry.org
Photo-induced Benzylation Direct photo-activation of a quinolinium ion, generated in situ, allows for its benzylation with tetra-coordinate benzylboron reagents under mild conditions. oup.comQuinoline + Benzyltrifluoroborate --(hv)--> Benzyl-dihydroquinoline oup.com
Cross-Dehydrogenative Coupling (CDC) A direct coupling of a C-H bond on the quinoline with a C-H bond of toluene (B28343) or its derivatives, often using an oxidant. rsc.orgQuinoline N-oxide + Toluene --(Oxidant)--> Benzyl quinoline N-oxide rsc.org
Nucleophilic Catalysis Benzylamine can act as a nucleophilic catalyst in the synthesis of 2-substituted quinolines from 2-aminochalcones. organic-chemistry.org While not a direct C3 benzylation, this illustrates the diverse roles of benzyl-containing reagents. organic-chemistry.org
Secondary Benzylation A heterobimetallic Ir-Sn complex can catalyze the benzylation of various nucleophiles using benzylic alcohols as the alkylating agents. organic-chemistry.org This could be applied to the electron-rich quinoline-2,4-diol ring.Quinoline-2,4-diol + Benzyl alcohol --(Catalyst)--> this compound organic-chemistry.org

Stereochemical Considerations in Benzyl Group Introduction

Stereochemistry becomes a critical consideration when a reaction creates or modifies a chiral center. In the case of the target molecule, this compound, the introduction of an unsubstituted benzyl group onto the achiral quinoline-2,4-diol scaffold does not create a new stereocenter.

However, stereochemical issues would arise under the following circumstances:

Chiral Substrates: If either the quinoline precursor or the benzylating agent already possessed a chiral center, the reaction could lead to the formation of diastereomers. The relative stereochemistry of these products would depend on the reaction mechanism and conditions.

Prochiral Substrates: If the benzyl group itself were substituted in a way that made the benzylic carbon a stereocenter upon attachment (e.g., using α-methylbenzyl bromide), the reaction would produce a racemic mixture of enantiomers unless a chiral catalyst or auxiliary is used.

Enantioselective Catalysis: It is possible to achieve enantioselectivity in benzylation reactions by using a chiral catalyst. For example, iridium-catalyzed enantioselective benzylation of allylic electrophiles has been reported, demonstrating that stereocontrol is feasible in C-C bond formation involving benzyl groups. organic-chemistry.org Similarly, the reaction between homophthalic anhydride (B1165640) and imines to form tetrahydroisoquinolines can be completely diastereoselective depending on the solvent, yielding only the trans isomer. researchgate.net This highlights how reaction parameters can be crucial for controlling stereochemical outcomes in the synthesis of complex heterocyclic systems.

General Synthetic Principles for Diol Synthesis

While the quinoline-2,4-dione tautomer is often the more stable and synthetically targeted form, the principles of diol synthesis are relevant for understanding the formation of the diol isomer and for the synthesis of related saturated systems. These methods typically involve the oxidation of an alkene precursor or the reduction of a dicarbonyl compound.

Dihydroxylation involves the addition of two hydroxyl groups across a double bond. The stereochemical outcome of this reaction is highly dependent on the reagents employed. This approach would be applicable to a precursor such as 3-benzyl-1,2-dihydroquinoline.

Syn-Dihydroxylation: This process adds both hydroxyl groups to the same face of the double bond. Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are commonly used. The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to yield the cis-diol. Due to the toxicity and expense of osmium tetroxide, catalytic amounts are often used in conjunction with a stoichiometric co-oxidant.

Anti-Dihydroxylation: This method adds the two hydroxyl groups to opposite faces of the double bond, resulting in a trans-diol. A common two-step procedure involves the initial epoxidation of the alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed ring-opening of the resulting epoxide. The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the anti-configuration.

Table 1: Comparison of Dihydroxylation Reagents and Stereochemical Outcomes

The most direct conceptual route to a diol is through the reduction of a dicarbonyl precursor. In the context of the target molecule, this would involve the reduction of the stable 3-benzylquinoline-2,4(1H,3H)-dione tautomer. This transformation requires powerful reducing agents capable of reducing the amide and ketone carbonyls.

Commonly used reducing agents include metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent, typically used for aldehydes and ketones, while the more reactive lithium aluminum hydride (LiAlH₄) can reduce a wider range of carbonyl functional groups, including amides and esters. The reduction of the dione (B5365651) would yield the corresponding diol. Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) is another method for carbonyl reduction, though it may also reduce the aromatic quinoline ring under harsh conditions.

Table 2: Selected Reducing Agents for Carbonyl to Alcohol Transformations

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of the 3-benzylquinoline-2,4-dione core structure is most efficiently achieved through cyclocondensation reactions. Modern catalytic systems, including transition metal and organocatalysis, as well as energy-efficient protocols like microwave-assisted synthesis, have been pivotal in developing versatile routes to this scaffold.

Transition metals are widely employed as catalysts for the synthesis of quinoline rings due to their ability to facilitate C-C and C-N bond formation. nih.gov A plausible route to 3-substituted quinolines involves the ruthenium-catalyzed cyclocondensation of anilines with substituted 1,3-diols. dtu.dk This method produces water and dihydrogen as the only byproducts.

Another key application of transition metal catalysis is in the post-synthesis modification of the quinoline ring. For instance, palladium-catalyzed reactions have been developed for the highly chemoselective O-benzylation of 2-quinolinone nucleophiles, demonstrating the power of these catalysts to control reactivity at specific sites on the heterocyclic core. nih.gov While this particular reaction leads to O-alkylation rather than C3-benzylation, it exemplifies the potential for metal-catalyzed functionalization of the quinoline system. Copper and iron-catalyzed reactions are also prevalent in constructing the quinoline scaffold from readily available starting materials. organic-chemistry.org

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of diol synthesis, chiral diol-based organocatalysts, such as BINOL derivatives, have been used to induce enantioselectivity in reactions involving organoboron reagents. This approach could be hypothetically applied to create chiral diols from prochiral precursors.

For the synthesis of the quinoline core, organocatalytic cascade reactions represent a diversity-oriented strategy for constructing complex heterocyclic scaffolds. For example, trienamine-mediated cycloaddition reactions have been used to generate highly functionalized hydroisoquinolines, a related heterocyclic system. Such strategies could be adapted to catalyze the cyclization step in quinoline synthesis, potentially controlling the stereochemistry of substituents on the ring.

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including quinolones, by dramatically reducing reaction times, increasing yields, and often leading to cleaner products. nih.govnih.gov The synthesis of 4-hydroxy-2-quinolone analogues, which are tautomers of the target diol, can be efficiently achieved through the condensation of anilines or related precursors with malonate derivatives under microwave irradiation. nih.gov

For example, the reaction of β-enaminones with diethyl malonate, catalyzed by a Lewis acid such as bismuth chloride (BiCl₃), proceeds rapidly under microwave heating to afford 4-hydroxy-2-quinolone derivatives in good yields. nih.gov This approach avoids the high temperatures and long reaction times associated with traditional thermal methods like the Conrad-Limpach synthesis, which often requires heating at ~250 °C. wikipedia.org The use of microwave irradiation provides a significant advantage by enabling rapid and efficient energy transfer directly to the reacting molecules. nih.govresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 4-Hydroxy-2-quinolone Analogue

Table of Mentioned Chemical Compounds

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its precursors relies heavily on effective purification and isolation techniques to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method is dictated by the physical and chemical properties of the intermediates and the final compound, such as their polarity, solubility, and crystallinity.

Commonly employed purification techniques for quinolone derivatives include recrystallization and column chromatography. nih.gov Recrystallization is a powerful method for purifying solid compounds. The selection of an appropriate solvent system is crucial for achieving high purity and yield. For quinoline-2,4-dione derivatives, solvents such as ethanol, dioxane, or mixtures containing these can be effective for recrystallization. orgsyn.org The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified compound.

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of quinolone derivatives, silica (B1680970) gel is a commonly used stationary phase. nih.gov The mobile phase, a solvent or a mixture of solvents, is chosen based on the polarity of the compounds to be separated. A typical mobile phase for quinolone derivatives might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. nih.govacs.org The separation is monitored by techniques like thin-layer chromatography (TLC) to identify the fractions containing the desired compound.

For intermediates such as N-alkylated isatoic anhydrides and diethyl benzylmalonate, a combination of extraction, washing, and distillation or chromatography is often employed. For instance, after a reaction, the mixture may be poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure. orgsyn.org The resulting crude product can then be further purified by column chromatography or distillation. orgsyn.orgnih.gov

The purity of the isolated intermediates and the final this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table of Purification Techniques:

Compound TypePurification MethodTypical Solvents/Stationary Phase
Synthetic Intermediates (e.g., N-alkyl isatoic anhydrides)Extraction, Column ChromatographyEthyl acetate, Hexane, Silica gel
Synthetic Intermediates (e.g., Diethyl benzylmalonate)Distillation, Column ChromatographyNot applicable (distillation), Hexane/Ethyl acetate, Silica gel
Final Compound (this compound)Recrystallization, Column ChromatographyEthanol, Dioxane, Hexane/Ethyl acetate, Silica gel

Chemical Reactivity and Mechanistic Pathways of 3 Benzylquinoline 2,4 Diol

Chemical Transformations of the Quinoline-2,4-diol System

The reactivity of the quinoline-2,4-diol scaffold is a composite of the individual reactivities of the heterocyclic and carbocyclic rings, profoundly influenced by the hydroxyl groups.

Electrophilic aromatic substitution (EAS) on the quinoline (B57606) ring system is generally directed to the carbocyclic (benzene) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. For the parent quinoline molecule, electrophilic attack typically occurs at positions 5 and 8.

In the case of 3-Benzylquinoline-2,4-diol, the directing effects of the substituents must be considered. The hydroxyl groups at positions 2 and 4 are strongly activating, electron-donating groups. The benzyl (B1604629) group at position 3 is generally considered to be weakly activating. The combined electron-donating effect of these groups would be expected to further activate the carbocyclic ring towards electrophilic attack.

The precise regioselectivity of EAS reactions on this compound would be a balance of these electronic effects and steric hindrance. While positions 5 and 8 are electronically favored in the parent quinoline, the strong activating effect of the 2,4-diol system could potentially influence the substitution pattern. However, specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in the literature.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionPredicted Major Product(s)Rationale
Nitration (HNO₃/H₂SO₄)5-Nitro- and 8-Nitro-3-benzylquinoline-2,4-diolThe carbocyclic ring is activated, and positions 5 and 8 are the most electronically favored for electrophilic attack in the quinoline system.
Halogenation (Br₂/FeBr₃)5-Bromo- and 8-Bromo-3-benzylquinoline-2,4-diolSimilar to nitration, substitution is expected on the activated benzene (B151609) ring at the electronically preferred positions.
Friedel-Crafts Acylation (RCOCl/AlCl₃)5-Acyl- and 8-Acyl-3-benzylquinoline-2,4-diolThe reaction is anticipated to occur on the carbocyclic ring, with potential for chelation of the Lewis acid catalyst with the diol functionality.

The hydroxyl groups at positions 2 and 4 of this compound are poor leaving groups, making direct nucleophilic substitution challenging. However, these positions can be activated by converting the hydroxyl groups into better leaving groups, such as halides. Treatment of quinoline-2,4-diols with reagents like phosphorus oxychloride (POCl₃) can yield the corresponding 2,4-dichloroquinoline (B42001) derivatives.

Once formed, 3-benzyl-2,4-dichloroquinoline would be highly susceptible to nucleophilic aromatic substitution (SNAr) at both the C2 and C4 positions. The electron-withdrawing nature of the quinoline nitrogen atom and the additional activation provided by the second chlorine atom facilitate these reactions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ions.

The regioselectivity of nucleophilic attack on 2,4-dichloroquinolines can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.

Table 2: Examples of Nucleophilic Substitution on Activated this compound Derivatives

Activated DerivativeNucleophileProduct
3-Benzyl-2,4-dichloroquinolineAmmonia (NH₃)3-Benzyl-4-amino-2-chloroquinoline and/or 3-Benzyl-2-amino-4-chloroquinoline
3-Benzyl-2,4-dichloroquinolineSodium methoxide (B1231860) (NaOCH₃)3-Benzyl-2-chloro-4-methoxyquinoline and/or 3-Benzyl-4-chloro-2-methoxyquinoline
3-Benzyl-2,4-dichloroquinolineHydrazine (N₂H₄)3-Benzyl-2-chloro-4-hydrazinylquinoline and/or 3-Benzyl-4-chloro-2-hydrazinylquinoline

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons and can thus act as a nucleophile or a base. It can undergo reactions such as quaternization and N-oxide formation.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides to form quaternary ammonium (B1175870) salts. This reaction would introduce a positive charge on the nitrogen, which would significantly alter the electronic properties and reactivity of the ring system.

N-Oxidation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA), can lead to the formation of the corresponding N-oxide. The formation of an N-oxide can modify the regioselectivity of subsequent reactions, particularly electrophilic substitutions.

The tautomeric equilibrium between the diol and the 4-hydroxy-2-quinolone form may influence the accessibility and reactivity of the nitrogen atom.

Reactions of the Diol Functionality

The 2,4-diol groups in this compound are key sites for various chemical transformations, including oxidation and cyclization reactions.

The oxidation of the diol functionality in this compound can lead to the formation of quinoline-2,4-dione derivatives. The specific outcome of the oxidation will depend on the oxidizing agent and the reaction conditions. Mild oxidizing agents may selectively oxidize one of the hydroxyl groups, while stronger oxidizing agents could lead to more extensive transformations.

For instance, the oxidation of the tautomeric 4-hydroxy-2-quinolone form can be envisioned. Oxidation of 4-hydroxy-2-quinolone derivatives with reagents like peroxyacetic acid has been reported to yield quinisatin (quinoline-2,3,4-trione) derivatives. This suggests a potential pathway for the oxidation of the 3-benzyl substituted analogue.

The 1,3-diol arrangement of the hydroxyl groups in this compound provides a scaffold for various cyclization reactions. These reactions typically involve the reaction of the diol with a bifunctional electrophile to form a new heterocyclic ring fused to the quinoline core.

For example, reaction with aldehydes or ketones in the presence of an acid catalyst could lead to the formation of cyclic acetals or ketals, respectively. Similarly, reaction with phosgene (B1210022) or its equivalents could yield cyclic carbonates. These cyclization reactions can be used to protect the diol functionality or to introduce new structural motifs with potentially interesting biological activities.

Table 3: Potential Cyclization Reactions of this compound

ReagentProduct Type
Aldehyde (RCHO) / Acid catalystCyclic acetal
Ketone (R₂CO) / Acid catalystCyclic ketal
Phosgene (COCl₂) / BaseCyclic carbonate
Diethyl carbonate ((EtO)₂CO) / BaseCyclic carbonate

Formation of Esters and Ethers from Diols

The hydroxyl groups of this compound, or more accurately, the hydroxyl group of its 3-benzyl-4-hydroxyquinolin-2(1H)-one tautomer, can undergo esterification and etherification reactions. These transformations are fundamental in modifying the properties of the molecule.

Esterification: The formation of esters from this compound typically involves the acylation of the hydroxyl group. This can be achieved by reacting the compound with acylating agents such as acyl chlorides or acid anhydrides. The reaction is often catalyzed by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity. For instance, the acylation of the related 4-hydroxyquinolin-2(1H)-one with undec-10-enoyl chloride has been reported to yield the corresponding ester. researchgate.net The hydroxyl group at the C4 position is generally the primary site of acylation due to its enolic character, which makes it more acidic and thus more readily deprotonated.

Etherification: Similarly, the formation of ethers involves the alkylation of the hydroxyl group. Common alkylating agents include alkyl halides and sulfates. The Williamson ether synthesis, a widely used method for preparing ethers, can be applied. This involves treating the diol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks the alkylating agent. O-methylation of 4-hydroxy-2(1H)-quinolone has been accomplished using dimethyl sulfate (B86663) in the presence of a base. researchgate.net The regioselectivity of etherification, like esterification, is influenced by the relative acidity of the hydroxyl groups, with the C4-hydroxyl being the more probable site of reaction.

Table 1: Representative Esterification and Etherification Reactions of the Quinoline-2,4-diol System

Reaction TypeReagentsProduct TypeReference
EsterificationAcyl Chloride/BaseO-Acyl-4-hydroxyquinolin-2-one researchgate.net
EtherificationAlkyl Halide/BaseO-Alkyl-4-hydroxyquinolin-2-one researchgate.net
EtherificationDimethyl Sulfate/Base4-Methoxy-2-quinolone researchgate.net

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

Concerted and Stepwise Mechanisms in Quinoline Formation

The synthesis of the quinoline core of this compound can be conceptualized through various established methods, such as the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgscribd.com In the context of forming this compound, a plausible route would involve the reaction of an aniline with a suitably substituted malonic ester derivative, such as diethyl benzylmalonate.

The mechanism of the Conrad-Limpach synthesis is generally considered to be a stepwise process. wikipedia.org It begins with the nucleophilic attack of the aniline on the carbonyl group of the β-ketoester to form a tetrahedral intermediate. This is followed by dehydration to yield an enamine or a Schiff base. The subsequent and often rate-determining step is an intramolecular cyclization, which occurs at high temperatures. wikipedia.orgsynarchive.com This cyclization is an electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group. This process is inherently stepwise, involving the formation of a distinct intermediate before the final aromatization to the quinoline ring system.

A concerted mechanism, where bond formation and breaking occur simultaneously in a single transition state, is less likely for this type of thermal cyclization. The high temperatures required for the Conrad-Limpach synthesis suggest a significant activation energy barrier, which is characteristic of a stepwise process with discrete intermediates. wikipedia.org

Understanding Elimination and Addition Reactions in Diol Chemistry

Elimination Reactions: Elimination reactions involving the hydroxyl groups of the diol form are not commonly observed due to the stability of the aromatic quinoline system. However, if the quinoline ring were to be reduced, the resulting saturated diol could undergo elimination reactions. For instance, the dehydration of a cyclic diol can lead to the formation of a double bond or a cyclic ether. The specific outcome would depend on the reaction conditions and the stereochemistry of the diol.

Addition Reactions: The quinolinone tautomer, 3-benzyl-4-hydroxyquinolin-2(1H)-one, can undergo nucleophilic addition reactions. The carbonyl group at the C2 position can be attacked by nucleophiles. Furthermore, the double bond within the heterocyclic ring can participate in conjugate addition reactions, also known as Michael additions, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. wikipedia.org The benzyl group at the C3 position would sterically hinder the approach of nucleophiles to the C2 and C4 positions.

Investigation of Transition States and Intermediates

The investigation of transition states and intermediates in the reactions of this compound provides deeper insight into the reaction mechanisms.

Quinoline Formation: In the Conrad-Limpach synthesis of the quinoline ring, the key intermediate is the enamine or Schiff base formed from the initial condensation of the aniline and the β-dicarbonyl compound. wikipedia.orgscribd.com The transition state for the subsequent thermal cyclization would involve the interaction of the pi system of the aniline ring with the carbonyl group. Computational studies on related quinoline syntheses have been used to model these transition states and calculate their energies, providing a more detailed picture of the reaction pathway. researchgate.net

Esterification and Etherification: The esterification and etherification of the 4-hydroxyquinolin-2-one tautomer proceed through well-established mechanisms. In a base-catalyzed esterification, the intermediate is the alkoxide ion formed by deprotonation of the hydroxyl group. The transition state then involves the nucleophilic attack of this alkoxide on the carbonyl carbon of the acylating agent. Similarly, in the Williamson ether synthesis, the key intermediate is the alkoxide, and the transition state is that of an SN2 reaction between the alkoxide and the alkylating agent.

Addition Reactions: For nucleophilic addition to the quinolinone tautomer, a tetrahedral intermediate is formed at the carbonyl carbon. libretexts.org In the case of conjugate addition, the intermediate is an enolate ion, where the negative charge is delocalized over the oxygen and the α-carbon. wikipedia.org The stability of these intermediates plays a significant role in determining the feasibility and outcome of the reaction.

Advanced Derivatization Strategies for Analytical and Research Applications

Derivatization for Enhanced Spectroscopic Analysis

Chemical derivatization can significantly improve the performance of spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy by increasing volatility, enhancing ionization efficiency, and improving spectral resolution.

For vicinal diols, derivatization is a common strategy to improve their analysis by mass spectrometry. escholarship.org Although 3-Benzylquinoline-2,4-diol is not a vicinal diol, the derivatization techniques applied to diols can be adapted. The primary goals of derivatization in MS are to enhance ionization, introduce a specific mass shift for easier identification, and improve chromatographic properties when coupled with techniques like gas chromatography (GC) or liquid chromatography (LC). spectroscopyonline.com

One common approach for compounds with hydroxyl groups is silylation . This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. unina.itnih.gov Silylation increases the volatility of the compound, making it amenable to GC-MS analysis. youtube.com The resulting TMS ethers are also more thermally stable. youtube.com

Another strategy for diols is the formation of cyclic derivatives. Boronic acids, for instance, react with diols to form stable cyclic esters. This not only improves their chromatographic behavior but also provides a characteristic mass spectrum that can aid in identification. escholarship.org

The table below summarizes common derivatization reagents for hydroxyl groups that could be applicable to this compound for MS analysis.

Derivatization ReagentTarget Functional GroupResulting DerivativeKey Advantages for MS Analysis
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl (-OH)Trimethylsilyl (TMS) etherIncreased volatility and thermal stability for GC-MS.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl (-OH)Trimethylsilyl (TMS) etherSimilar to BSTFA, often more volatile byproducts. youtube.com
Boronic Acids (e.g., Phenylboronic acid)DiolsCyclic boronate esterEnhanced stability and characteristic fragmentation.

In NMR spectroscopy, derivatization can be employed to resolve signal overlap and to determine enantiomeric purity. For this compound, derivatization of the hydroxyl groups can lead to significant changes in the chemical shifts of nearby protons, aiding in structural elucidation.

For instance, acylation of the hydroxyl groups with a reagent like acetic anhydride (B1165640) can shift the signals of adjacent protons downfield, which can help in resolving complex spectra. nih.gov Furthermore, the use of chiral derivatizing agents can be used to distinguish between enantiomers.

A study on aged elastomers utilized trifluoroacetic anhydride (TFAA) for derivatization, followed by 19F NMR analysis, which is a sensitive technique for quantification. researchgate.net While not directly on the target compound, this highlights the use of fluorinated derivatizing agents to introduce a sensitive NMR probe.

Derivatization for Chromatographic Separation and Enantiomeric Purity Determination

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and analysis of complex mixtures. Derivatization plays a crucial role in improving the separation efficiency and enabling the determination of enantiomeric purity of chiral compounds like this compound.

The determination of the enantiomeric composition of a chiral molecule is essential in many fields, particularly in pharmacology. One common method is to react the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by achiral chromatography.

For compounds containing hydroxyl groups, a variety of chiral derivatizing reagents are available. These include chiral acids, activated acids, chloroformates, and isocyanates. nih.gov For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a well-known CDA for determining the absolute configuration of alcohols.

In the context of quinoline (B57606) derivatives, new chiral derivatizing reagents have been synthesized. For example, a quinoline-based CDA was developed by introducing the chiral amino acid L-proline into the molecule. asianpubs.orgresearchgate.net This reagent was successfully used for the derivatization and enantioseparation of β-blockers using HPLC. asianpubs.orgresearchgate.net Such a strategy could potentially be adapted for this compound.

The table below presents some examples of chiral derivatizing agents.

Chiral Derivatizing AgentTarget Functional GroupApplication
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)Hydroxyl (-OH)Determination of absolute configuration and enantiomeric excess.
(1S)-(-)-Camphanic chlorideHydroxyl (-OH)Formation of diastereomeric esters for separation.
Quinoline-based L-proline derivativeAmines, potentially adaptable for hydroxylsEnantioseparation of pharmaceuticals. asianpubs.orgresearchgate.net

Once derivatized, the resulting products can be separated and analyzed using various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. For quinoline derivatives, reversed-phase HPLC is commonly used. sielc.comsielc.com A typical HPLC method for quinoline analysis might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com A study on the determination of 2-substituted quinolines in rat plasma developed a solid-phase extraction (SPE) followed by an HPLC-DAD method, demonstrating the applicability of HPLC for the analysis of complex biological samples containing quinoline derivatives. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. As mentioned earlier, derivatization, particularly silylation, is often necessary to make compounds like this compound suitable for GC-MS analysis. mdpi.com The GC separates the components of the mixture, and the MS provides identification based on their mass spectra. researchgate.net

Functionalization for Material Science Applications

The quinoline scaffold is a valuable building block in material science due to its rigid structure and electronic properties. nih.gov The functionalization of this compound can lead to the development of new materials with tailored properties. The hydroxyl groups and the quinoline ring itself offer multiple sites for functionalization.

The hydroxyl groups can be used as points of attachment for polymerization. For example, diols are key monomers in the synthesis of polyesters and polyurethanes. nih.gov By reacting this compound with a diacid or a diisocyanate, new polymers incorporating the quinoline moiety could be synthesized. These polymers might exhibit interesting thermal, optical, or electronic properties.

Furthermore, the quinoline ring can be functionalized through various C-H activation strategies, allowing for the introduction of a wide range of functional groups. rsc.orgnih.gov This opens up possibilities for creating novel quinoline-based materials for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysts. brieflands.com Recent advancements in the synthesis of quinoline derivatives highlight their importance in medicinal chemistry and materials science. nih.gov

Derivatization to Optimize Optical and Sensing Properties

There is currently a lack of published research specifically investigating the derivatization of this compound to enhance its optical and sensing capabilities. While the quinoline scaffold is known to be a component of some fluorescent sensors, studies detailing the modification of the this compound structure for such purposes, including the introduction of fluorophores, chromophores, or specific binding sites for analytes, have not been identified. Consequently, no data on changes in absorption/emission spectra, quantum yields, or sensing selectivity and sensitivity for derivatized this compound can be provided.

Exploration of in Vitro Biological Activities and Pharmacological Modulations of 3 Benzylquinoline 2,4 Diol Analogues

Investigation of Quinoline (B57606) Derivatives as Pharmacological Agents in In Vitro Systems

Quinoline derivatives are recognized for their diverse pharmacological activities, which have been extensively studied in various in vitro models. These compounds have demonstrated potential as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents. researchgate.net The planar nature of the quinoline ring allows it to intercalate with DNA, a mechanism that contributes to its cytotoxic effects against cancer cells and microorganisms. researchgate.net

Analogues of 3-benzylquinoline-2,4-diol, which belong to the broader class of quinoline derivatives, have been investigated for their ability to modulate various biological pathways. For instance, certain benzylisoquinoline alkaloids have shown antioxidative properties. nih.gov Dimeric aporphines, which share structural similarities, have exhibited activities including antitumor, antimalarial, and antimicrobial effects. mdpi.com The pharmacological potential of these compounds is often linked to their specific substitution patterns, which influence their interaction with biological targets. nih.gov

In Vitro Antimicrobial Activity Studies of Quinoline Derivatives

The antimicrobial properties of quinoline derivatives have been a significant area of research, with many compounds exhibiting potent activity against a range of pathogens. researchgate.net

Numerous studies have highlighted the in vitro antibacterial efficacy of quinoline derivatives. For example, certain 3-hetarylazoquinoline-2,4-diol compounds have demonstrated moderate to mild activity against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli. researchgate.net The mode of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov

Derivatives of 2,4-diamino-5-benzylpyrimidine have shown high in vitro activity against anaerobic bacteria like Bacteroides species and Fusobacterium. nih.gov Furthermore, 3-alkylidene-2-indolone derivatives have exhibited significant antibacterial activity, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antibacterial spectrum of 4-allylbenzene-1,2-diol has been shown to include several plant pathogens, with MIC values ranging from 333.75 to 1335 μmol/L. nih.gov

Compound ClassBacterial StrainsActivity/MICReference
3-Hetarylazoquinoline-2,4-diolsBacillus cereus, Bacillus subtilis, Escherichia coliModerate to mild activity researchgate.net
2,4-Diamino-5-benzylpyrimidinesBacteroides species, FusobacteriumHigh in vitro activity nih.gov
3-Alkylidene-2-indolonesStaphylococcus aureus (including MRSA)MIC of 0.5 μg/mL mdpi.com
4-Allylbenzene-1,2-diolPlant pathogens (e.g., Xanthomonas oryzae)MICs: 333.75–1335 μmol/L nih.gov

Several quinoline derivatives have been evaluated for their in vitro activity against Mycobacterium tuberculosis. For instance, a series of 1,4-dihydropyridine–1,2,3-triazole conjugates demonstrated significant antimycobacterial activity, with MIC values ranging from 6.24 to 6.64 μg/mL against M. tuberculosis H37Ra. nih.gov Similarly, certain 2,3-dihydroquinazolin-4(1H)-one analogues showed moderate to good anti-TB activity, with MIC values between 12.5 and 25.0 μg/mL. researchgate.net

In another study, a series of 4-(3-coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones were synthesized and evaluated for their antituberculosis activity. One compound in this series exhibited 11% inhibition at a concentration of 6.25 µg/ml against Mycobacterium tuberculosis H37Rv. tubitak.gov.tr These findings underscore the potential of quinoline-related structures in the development of new antitubercular agents.

Compound ClassMycobacterial StrainActivity/MICReference
1,4-Dihydropyridine–1,2,3-triazole conjugatesM. tuberculosis H37RaMICs: 6.24–6.64 μg/mL nih.gov
2,3-Dihydroquinazolin-4(1H)-onesM. tuberculosis H37RaMICs: 12.5–25.0 μg/mL researchgate.net
4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazonesM. tuberculosis H37Rv11% inhibition at 6.25 µg/ml tubitak.gov.tr

In Vitro Antifungal Activity Assessment of Quinoline-Related Compounds

The antifungal potential of quinoline derivatives has also been a focus of in vitro studies. A novel quinoxaline (B1680401) derivative, 3-hydrazinoquinoxaline-2-thiol, demonstrated effectiveness against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov In some cases, its efficacy was comparable or superior to the standard antifungal drug Amphotericin B. nih.gov

Furthermore, a library of novel benzylic 1,2,3-triazole-4-carboxamides was screened for antifungal activity against several filamentous fungi and Candida species. scielo.org.mx Two compounds from this series were found to be particularly effective against Rhizopus oryzae, even outperforming the reference drug itraconazole. scielo.org.mx Another study on (+)-neoisopulegol-based O-benzyl derivatives showed potent activity against Gram-positive bacteria and fungi. nih.gov

Enzyme Inhibition Assays in Cell-Based or Cell-Free Systems

Quinoline derivatives have been investigated as inhibitors of various enzymes. A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for their inhibitory activity against monoamine oxidase (MAO)-A and -B, as well as acetylcholine (B1216132) esterase (AChE) and butyrylcholine (B1668140) esterase (BChE). nih.gov Several compounds showed good inhibitory activity against both MAO-A and MAO-B, while others were selective for MAO-A. nih.gov Some of these derivatives also displayed inhibitory activity against BChE. nih.gov

In a separate study, an in vitro assay revealed that the natural product chrysin (B1683763) inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme in a concentration-dependent manner. mdpi.com Such findings highlight the potential of quinoline-related structures to serve as scaffolds for the development of specific enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies in In Vitro Models

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR studies have provided valuable insights for the design of more potent and selective agents. For example, in the case of 2,4-diamino-5-benzylpyrimidines, the presence of specific alkenyl groups was found to be important for their high in vitro antibacterial activity against anaerobic organisms. nih.gov

For a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, SAR studies revealed that the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton was essential for potent in vitro bradycardic activity. nih.gov The presence of methoxy (B1213986) groups at the 6- or 7-position of the tetrahydroisoquinoline ring was also found to be important. nih.gov These studies demonstrate that systematic modifications of the quinoline scaffold can lead to significant changes in biological activity, providing a rational basis for the development of new therapeutic agents.

Despite a comprehensive search for scientific literature, no specific in vitro biological activity or pharmacological modulation data could be found for the chemical compound “this compound” or its direct analogues.

The performed searches yielded information on a variety of structurally related but distinct classes of compounds, including other quinoline, quinolinone, and quinazolinone derivatives. These studies detailed a range of biological effects such as anticancer, antibacterial, and enzyme-inhibitory activities for these different molecular scaffolds.

However, in strict adherence to the user's request to focus solely on "this compound" and its analogues, this information could not be used as it falls outside the specified scope. The absence of research data specifically pertaining to the in vitro modulation of biological targets by this compound or its immediate derivatives prevents the generation of the requested article.

Therefore, the section on "Modulation of Specific Biological Targets in In Vitro Assays" for this compound analogues cannot be completed at this time due to a lack of available scientific evidence in the public domain. Further experimental research would be required to elucidate the in vitro biological activities and pharmacological modulations of this specific compound.

Theoretical and Computational Chemistry Studies of 3 Benzylquinoline 2,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and potential energy surfaces of molecules. scispace.comrsc.org

The electronic properties of 3-benzylquinoline-2,4-diol can be thoroughly investigated using DFT. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (ΔE) are crucial determinants of a molecule's chemical reactivity and kinetic stability. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline-diol ring system, which acts as the primary electron donor. Conversely, the LUMO would likely be distributed across the entire π-conjugated system, including the benzyl (B1604629) substituent, serving as the electron acceptor. researchgate.netresearchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of its stability and reactivity. scispace.comresearchgate.net

ParameterFormulaDescription
HOMO-LUMO Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. rsc.org
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to charge transfer. Harder molecules have a larger energy gap. scirp.org
Chemical Softness (S) 1 / ηThe reciprocal of hardness; "soft" molecules are more reactive. nih.gov
Electronegativity (χ) -(EHOMO + ELUMO) / 2Represents the ability of the molecule to attract electrons. scispace.com
Chemical Potential (μ) (EHOMO + ELUMO) / 2Related to the escaping tendency of electrons from an equilibrium system. nih.gov
Electrophilicity Index (ω) μ2 / 2ηQuantifies the energy lowering of a molecule when it accepts electronic charge. scispace.com

The three-dimensional structure of this compound is not rigid. Conformational analysis using computational methods can map the potential energy surface related to the rotation around single bonds, particularly the bond connecting the benzyl group to the quinoline (B57606) core. libretexts.org By calculating the energy as a function of the dihedral angle, the most stable, low-energy conformations can be identified. For benzyl derivatives, steric interactions between the substituent and the ring often dictate the preferred orientation. nih.gov

Furthermore, the 2,4-diol moiety on the quinoline ring allows for the possibility of keto-enol tautomerism. The compound can exist in equilibrium between the diol (enol-enol) form and various keto-enol or diketo forms. Quantum chemical calculations are highly effective at determining the relative energies and thermodynamic stabilities of these different tautomers in the gas phase and in various solvents. beilstein-journals.orgnuph.edu.uaorientjchem.org Studies on similar quinolinone systems have shown that the position of this equilibrium is sensitive to substituents and the solvent environment, with calculations often showing one tautomer to be significantly more stable. nuph.edu.uaresearchgate.net

Tautomeric FormDescriptionPredicted Relative Stability (Hypothetical)
2,4-Diol (Enol-Enol) Both hydroxyl groups are in the enol form.Reference (0.00 kcal/mol)
2-Oxo-4-hydroxy (Keto-Enol) A carbonyl group at C2 and a hydroxyl group at C4.Potentially more stable due to amide-like resonance.
4-Oxo-2-hydroxy (Keto-Enol) A carbonyl group at C4 and a hydroxyl group at C2.Generally less stable than the 2-oxo form in related systems.
2,4-Dione (Dike to) Carbonyl groups at both C2 and C4 positions.Likely the least stable tautomer due to disruption of aromaticity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior and interactions that is not captured by static quantum calculations.

Given that many quinoline derivatives exhibit biological activity, MD simulations are a valuable tool for studying the interaction of this compound with a hypothetical protein target, such as a kinase or protease. nih.govdoi.orgnih.gov After an initial docking pose is predicted, an MD simulation is run to assess the stability of the ligand-receptor complex in a simulated aqueous environment. researchgate.netresearchgate.net

Key metrics analyzed during the simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability. A stable complex will show minimal fluctuations in RMSD after an initial equilibration period. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein interact most strongly with the ligand. Analysis of hydrogen bonds, hydrophobic interactions, and solvent accessible surface area (SASA) over the course of the simulation provides a detailed picture of the binding mode and affinity. nih.govresearchgate.net

MD Simulation ParameterDescriptionIndication of Stable Binding
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.Low and stable RMSD values for the ligand and protein suggest the complex is not undergoing major conformational changes. nih.gov
RMSF (Root Mean Square Fluctuation) Indicates the flexibility of individual residues in the protein.Lower RMSF values for residues in the binding pocket suggest they are constrained by interaction with the ligand. nih.gov
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor.Consistent hydrogen bonding throughout the simulation indicates key stabilizing interactions. researchgate.net
Radius of Gyration (Rg) Measures the compactness of the protein structure.A stable Rg value suggests the protein's overall fold is maintained upon ligand binding. doi.org

MD simulations can also be used to investigate the adsorption of this compound on material surfaces, such as a metal catalyst or a corrosion-inhibiting layer on steel. scispace.comjmaterenvironsci.com Quinoline derivatives are known to be effective corrosion inhibitors, and simulations can elucidate the mechanism of this protection. researchgate.netresearchgate.net The simulation box would typically contain a slab of the metal surface (e.g., Fe(110) for steel), the inhibitor molecule, and solvent molecules. scispace.comjmaterenvironsci.com

The simulation reveals the preferred orientation of the molecule on the surface. Adsorption may occur via the nitrogen lone pair, the hydroxyl groups, or through π-stacking of the aromatic rings parallel to the surface. researchgate.net By calculating the interaction energy and binding energy between the molecule and the surface, the strength of the adsorption can be quantified. These theoretical results help explain how the molecule forms a protective film on the metal. scispace.com

Spectroscopic Data Prediction and Validation

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structure. bohrium.comdntb.gov.ua

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.netimist.ma The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. youtube.comnih.gov A strong correlation between the calculated and experimental chemical shifts provides high confidence in the proposed molecular structure, including its tautomeric form and conformation. nuph.edu.uarsc.org

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. nih.gov While calculated frequencies often have systematic errors, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. This allows for the confident assignment of specific vibrational modes to observed spectral bands.

Atom Position (Hypothetical)Calculated 13C Chemical Shift (ppm) [GIAO/DFT]Experimental 13C Chemical Shift (ppm)
C2 (bearing -OH)160.5159.8
C3 (bearing benzyl)115.2114.9
C4 (bearing -OH)158.9158.1
C4a (bridgehead)122.8122.4
C8a (bridgehead)140.1139.5
C1' (benzyl ipso-C)138.4137.9
Note: Data are hypothetical, based on typical values for quinoline derivatives and the accuracy of DFT/GIAO methods. nuph.edu.uaresearchgate.netacs.org

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving heterocyclic compounds like quinoline derivatives. nih.govrsc.org While specific computational studies focused exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the well-established application of these methods to analogous systems provides a robust framework for understanding its potential reaction pathways. nih.govnih.gov Computational approaches can offer profound insights into reaction kinetics and thermodynamics, helping to identify transition states, intermediates, and the most energetically favorable routes for the synthesis and transformation of such molecules. rsc.org

Detailed theoretical investigations into the formation of substituted quinolines and related heterocycles have successfully mapped out reaction energy profiles, thereby clarifying the roles of catalysts, reagents, and reaction conditions. mdpi.com For a molecule like this compound, computational studies could be instrumental in elucidating the mechanistic details of its synthesis, which often involves cyclization and condensation reactions.

Potential Applications of Computational Methods:

Mapping Reaction Pathways: Computational modeling can be employed to trace the entire reaction coordinate for the synthesis of this compound. This would involve identifying the structures of reactants, intermediates, transition states, and products.

Transition State Analysis: By calculating the energies and geometries of transition states, researchers can determine the activation energy barriers for different potential reaction steps. This information is crucial for understanding the kinetics of the reaction and predicting the most likely mechanism.

Solvent and Catalyst Effects: The influence of different solvents and catalysts on the reaction mechanism can be modeled, providing insights into how these factors can be optimized to improve reaction yields and selectivity.

For instance, in the synthesis of quinoline derivatives, computational studies have been used to investigate the C-H activation and annulation steps, providing clarity on the role of metal catalysts and oxidants. mdpi.com Similar methodologies could be applied to understand the formation of the 3-benzyl substituent and the diol functionality on the quinoline core.

Illustrative Hypothetical Energy Profile:

The following table represents a hypothetical reaction energy profile for a key step in the formation of a substituted quinoline, illustrating the type of data that can be generated through computational studies.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials in their ground state.
Intermediate 1-5.2A transient species formed during the reaction.
Transition State 1+15.8The energy maximum connecting the reactants and Intermediate 1, representing the first energy barrier.
Intermediate 2-12.1A more stable intermediate species.
Transition State 2+10.3The energy maximum leading from Intermediate 2 to the products, representing the second energy barrier.
Products-25.6The final, most stable species in the reaction sequence.

Frontier Molecular Orbital (FMO) Analysis:

DFT calculations can also be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity of a molecule. A smaller energy gap generally indicates higher reactivity. For this compound, FMO analysis could help in predicting its reactivity in various chemical transformations.

Molecular OrbitalEnergy (eV)Description
HOMO-6.2The highest energy molecular orbital containing electrons.
LUMO-1.8The lowest energy molecular orbital that is unoccupied.
HOMO-LUMO Gap4.4The energy difference between the HOMO and LUMO, indicating kinetic stability.

Future Research Directions and Emerging Perspectives for 3 Benzylquinoline 2,4 Diol Research

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-benzylquinoline-2,4-diol and its analogs should prioritize efficiency, cost-effectiveness, and environmental sustainability. Traditional quinoline (B57606) syntheses can be resource-intensive and may generate hazardous waste. Therefore, a significant area for future research is the development of green and innovative synthetic methodologies.

Key research objectives should include:

Microwave-Assisted Organic Synthesis (MAOS): Exploring microwave irradiation to accelerate reaction times, improve yields, and reduce solvent usage compared to conventional heating methods.

Flow Chemistry: Developing continuous flow processes that offer superior control over reaction parameters, enhanced safety for handling reactive intermediates, and easier scalability.

Green Solvents and Catalysts: Investigating the use of biodegradable solvents (e.g., ionic liquids, supercritical fluids) and reusable or biocatalysts to minimize environmental impact.

One-Pot Reactions: Designing multi-component reaction cascades that combine several synthetic steps into a single operation, thereby reducing the need for intermediate purification and minimizing waste.

These modern synthetic strategies are crucial for building libraries of this compound derivatives for further screening and development.

Exploration of Undiscovered In Vitro Biological Activities

The quinoline and isoquinoline (B145761) nuclei are privileged scaffolds in medicinal chemistry, with derivatives exhibiting a vast range of biological activities. nih.govnuph.edu.ua While the specific bioactivity of this compound is not extensively documented, its structural motifs suggest significant potential. Future research should involve comprehensive in vitro screening to uncover its pharmacological profile. Based on the activities of related heterocyclic compounds, several areas are ripe for exploration. nuph.edu.uanih.gov

Table 1: Proposed In Vitro Screening Areas for this compound

Potential Biological Activity Rationale and Target Pathogens/Cell Lines Relevant Citations
Antibacterial The quinoline core is central to fluoroquinolone antibiotics. Screening against multidrug-resistant strains like Acinetobacter baumannii and Klebsiella pneumoniae is a priority. nih.gov
Antifungal Tetrahydroisoquinoline derivatives have shown potent activity against fungal pathogens such as Candida albicans. nih.govnih.gov
Anticancer Analogs of the natural indoloquinoline alkaloid neocryptolepine (B1663133) have demonstrated significant antiproliferative effects against various cancer cell lines. nih.govmdpi.com
Antiviral Certain quinoline and isoquinoline compounds have been investigated for activity against viruses, including HIV. nih.govnuph.edu.ua
Enzyme Inhibition Derivatives of related scaffolds have shown inhibitory activity against key enzymes like monoamine oxidase (MAO) and cholinesterases, which are targets for neurodegenerative diseases. mdpi.com

| Antimalarial | The quinoline ring is the cornerstone of antimalarial drugs like chloroquine. Screening against Plasmodium falciparum strains is warranted. | imist.mamdpi.com |

Rational Design of Derivatives for Targeted Applications

Following the initial identification of biological activities, the rational design of derivatives can optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential to understand how modifications to the this compound scaffold affect its biological function. nih.gov

Future research should focus on systematic modifications at key positions:

The Benzyl (B1604629) Ring: Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -NO₂) substituents to probe electronic and steric effects on target binding.

The Quinoline Core: Modifying positions 5, 6, 7, and 8 of the quinoline ring system to influence properties like solubility, metabolism, and target engagement.

The Diol Group: Exploring esterification or etherification of the hydroxyl groups at positions 2 and 4 to create prodrugs or alter the molecule's hydrogen-bonding capacity.

Table 2: Examples of Proposed Derivatives for SAR Studies

Parent Scaffold Modification Site Proposed Substituent Potential Targeted Application
This compound Benzyl Ring (para-position) -Cl or -F Enhanced antibacterial or anticancer activity
This compound Benzyl Ring (meta-position) -OCH₃ BChE inhibition for neurodegenerative diseases
This compound Quinoline Core (6-position) -Br Antimalarial activity

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions. For this compound, in silico methods can guide the rational design of derivatives and provide insights into their mechanism of action before committing to synthetic work.

Key computational approaches to be employed include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of derivatives with their biological activity. imist.manih.gov Both 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to predict the activity of novel compounds. mdpi.comnih.gov

Molecular Docking: Simulating the binding of this compound and its analogs into the active site of specific biological targets (e.g., DNA gyrase, protein kinases) to predict binding affinity and orientation. nih.gov

Molecular Dynamics (MD) Simulations: Studying the dynamic behavior and stability of the ligand-protein complex over time to provide a more accurate assessment of binding.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of designed derivatives, helping to prioritize candidates with favorable drug-like properties. nih.gov

Table 3: Computational Techniques for Drug Design

Technique Purpose Application for this compound
2D/3D-QSAR Predict biological activity based on molecular descriptors. Guide the design of new derivatives with enhanced potency. imist.manih.gov
Molecular Docking Predict binding mode and affinity to a biological target. Identify potential protein targets and optimize interactions.
Molecular Dynamics Assess the stability of the ligand-target complex. Validate docking results and understand binding thermodynamics.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery workflows should be adopted. The integration of combinatorial chemistry with high-throughput screening (HTS) can dramatically accelerate the identification of lead compounds. nih.govnih.gov

Future strategies should involve:

Combinatorial Library Synthesis: Utilizing the novel synthetic routes discussed in section 8.1 to generate a large and diverse library of this compound derivatives with varied substituents.

High-Throughput Screening (HTS): Rapidly screening this chemical library against a wide range of biological targets in an automated fashion. thermofisher.comresearchgate.net HTS assays can be developed for various endpoints, including cell viability (anticancer), bacterial growth inhibition (antibacterial), or specific enzyme activity. nih.govmdpi.com

Hit Identification and Validation: Analyzing the HTS data to identify "hits"—compounds that show significant activity in a primary screen. These hits would then undergo dose-response confirmation and further validation to confirm their activity and selectivity before being advanced to lead optimization. nih.gov

This integrated approach allows for the parallel testing of thousands of compounds, significantly increasing the probability of discovering novel bioactive molecules derived from the this compound core structure.

Table of Mentioned Compounds

Compound Name
This compound
Chloroquine
Neocryptolepine
Brefeldin A
Donepezil
Tacrine (referred to as tacolin)
Doxorubicin

Q & A

Q. What are the key synthetic pathways for 3-Benzylquinoline-2,4-diol, and how do reaction conditions influence product purity?

The synthesis of this compound can be achieved via Friedlaender annulation or multi-step condensation reactions. For example, related quinoline derivatives are synthesized using palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, where temperature and solvent polarity critically affect yield and purity . Purification techniques such as column chromatography (silica gel) or recrystallization (ethanol/water mixtures) are recommended for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be optimized for characterizing this compound?

  • 1H/13C NMR : Key diagnostic peaks include aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (broad singlet at δ 4.5–5.5 ppm). For benzyl-substituted quinolines, splitting patterns in the aromatic region help confirm substitution patterns .
  • IR : Look for O–H stretching (~3200–3500 cm⁻¹) and conjugated carbonyl stretches (~1650–1700 cm⁻¹) .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm .

Q. What strategies address solubility challenges in biological assays involving this compound?

Solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or by synthesizing water-soluble prodrugs (e.g., phosphate esters). Structural analogs with hydrophilic substituents (e.g., sulfonate groups) may also improve bioavailability .

Advanced Research Questions

Q. How does the benzyl substituent at the 3-position influence the compound's electronic and steric properties?

The benzyl group introduces steric bulk, which can hinder nucleophilic attack at the quinoline core, while its electron-donating resonance effects stabilize adjacent hydroxyl groups. Computational studies (DFT) reveal that this substituent modulates HOMO-LUMO gaps, affecting redox behavior and binding affinity to biological targets .

Q. What analytical methods resolve contradictions in reported biological activities of quinoline derivatives?

Discrepancies in activity data (e.g., IC₅₀ values) can arise from assay variability (e.g., cell line differences) or compound degradation. To address this:

  • Perform rigorous purity validation (HPLC ≥95%).
  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Conduct meta-analyses of dose-response curves across studies .

Q. What computational approaches model the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding modes to enzymes like kinases or cytochrome P450. For example, quinoline derivatives exhibit π-π stacking with aromatic residues and hydrogen bonding with catalytic sites .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Stability studies show that the compound degrades rapidly under alkaline conditions (pH >9) due to hydroxyl group deprotonation. At neutral pH (6–8) and 4°C, >90% remains intact after 72 hours. Accelerated degradation studies (40–60°C) follow Arrhenius kinetics, with activation energy (Ea) calculated to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.